molecular formula C20H19N3O3 B2867373 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-52-5

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2867373
CAS No.: 338412-52-5
M. Wt: 349.39
InChI Key: BXGVXWAZZNRJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzyl group, and a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of phenylhydrazine to 1-benzyl-N-Cbz-l-glutamic acid. The reaction is carried out in dichloromethane (DCM) with the sequential addition of triethylamine (TEA) and ethyl chloroformate (ECF) at a low temperature of -5°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like DCM or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is unique due to its specific combination of functional groups and the presence of a pyrimidine ring. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

3-benzyl-N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-8-9-16(10-14(13)2)21-19(25)17-11-18(24)23(20(26)22-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLIUNRUEGBRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.